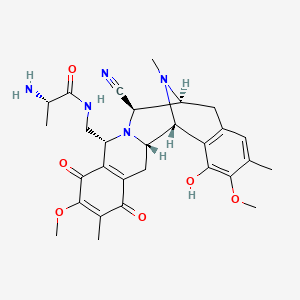

Cyanosafracin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H35N5O6 |

|---|---|

Molecular Weight |

549.6 g/mol |

IUPAC Name |

(2S)-2-amino-N-[[(1R,2S,10R,12R,13S)-12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |

InChI |

InChI=1S/C29H35N5O6/c1-12-7-15-8-17-19(10-30)34-18(23(33(17)4)21(15)25(36)27(12)39-5)9-16-22(20(34)11-32-29(38)14(3)31)26(37)28(40-6)13(2)24(16)35/h7,14,17-20,23,36H,8-9,11,31H2,1-6H3,(H,32,38)/t14-,17-,18-,19-,20-,23-/m0/s1 |

InChI Key |

BHINEHROXMLHMV-BVRLQDJESA-N |

Isomeric SMILES |

CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)C#N)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

Canonical SMILES |

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Chemical Properties of Cyanosafracin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Cyanosafracin B, a pivotal intermediate in the synthesis of prominent anticancer therapeutics. The information is curated for professionals engaged in research, discovery, and development within the pharmaceutical and biotechnology sectors.

Introduction

This compound is a complex heterocyclic alkaloid belonging to the saframycin class of antibiotics. It is a natural product derived from the fermentation of the bacterium Pseudomonas fluorescens. Although it is a secondary metabolite with potential intrinsic bioactivity, its primary significance in modern pharmacology lies in its role as a crucial starting material for the semi-synthesis of the marine-derived anticancer agent, Ecteinascidin 743 (Trabectedin). The structural complexity and chiral nature of this compound make its characterization and handling critical for the successful production of these life-saving drugs.

Chemical and Physical Properties

The known physicochemical properties of this compound are detailed below. It is noteworthy that while some data are readily available from commercial suppliers and in the context of its synthetic applications, a comprehensive public dataset of all its physical properties is limited.

Table 1: Physicochemical Data of this compound

| Property | Value |

| CAS Number | 96996-50-8 |

| Molecular Formula | C₂₉H₃₅N₅O₆ |

| Molecular Weight | 549.62 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO at 25 mg/mL. |

| Melting Point | Data not publicly available. |

| Boiling Point | Data not publicly available; likely decomposes upon heating. |

| Density | Data not publicly available. |

| pKa | Data not publicly available. |

| Optical Rotation | Data not publicly available. |

Stability and Storage

The stability of this compound is a critical factor for its use in multi-step synthetic processes. Proper storage is essential to prevent degradation and ensure the quality of the starting material.

-

Long-term Storage : For extended periods, this compound should be stored at -80°C.

-

Short-term Storage : For shorter durations, storage at -20°C is recommended.

-

Light Sensitivity : The compound should be protected from light to prevent potential photodegradation.

Experimental Protocols and Characterization

While detailed protocols for the determination of all physicochemical properties of this compound are not extensively published, the following outlines the general methodologies for its production, isolation, and analytical characterization.

Production and Isolation Workflow

This compound is produced via fermentation of Pseudomonas fluorescens. The general process from bacterial culture to pure compound is illustrated below.

Caption: General workflow for the production and isolation of this compound.

A selected strain of Pseudomonas fluorescens is cultured in a specific fermentation medium under optimized conditions (e.g., temperature, pH, aeration) to maximize the yield of this compound. The bacterial biomass is then harvested, and the compound is extracted using organic solvents. Final purification is typically achieved through chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Analytical Characterization Methods

The identity and purity of this compound are confirmed using a suite of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reversed-phase HPLC, often with a C18 column and a mobile phase gradient of acetonitrile (B52724) and a buffered aqueous solution.

-

Mass Spectrometry (MS) : The molecular weight and elemental composition are confirmed by mass spectrometry, typically using electrospray ionization (ESI).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The complex structure of this compound is elucidated and confirmed using 1D (¹H, ¹³C) and 2D NMR techniques.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available data on the direct biological activity and the specific signaling pathways affected by this compound itself. The scientific literature predominantly focuses on the well-documented anticancer mechanisms of its derivative, Ecteinascidin 743, which involves binding to the minor groove of DNA and interfering with DNA repair pathways.

The primary role of this compound in a therapeutic context is as a synthetic precursor. This logical relationship is visualized below.

Caption: The role of this compound as a key intermediate in drug synthesis.

Given its structural similarity to other saframycin antibiotics, it is plausible that this compound possesses some antimicrobial or cytotoxic properties. However, dedicated studies to elucidate its specific biological targets and mechanisms of action are not widely reported.

Conclusion

This compound is a microbially-derived natural product of significant importance to the pharmaceutical industry. Its value is intrinsically linked to its role as a sophisticated chiral building block for the synthesis of complex anticancer drugs. This guide has summarized the core, publicly available chemical properties of this compound. Further research to fill the existing data gaps, particularly concerning its physicochemical constants and intrinsic biological activity, would provide a more complete scientific understanding of this molecule and could potentially unveil novel therapeutic applications.

The Gateway to a Potent Antitumor Agent: A Technical Guide to the Discovery and Isolation of Cyanosafracin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, microbial production, and isolation of Cyanosafracin B, a pivotal intermediate in the semi-synthesis of the clinically significant antitumor drug, Ecteinascidin 743 (Trabectedin). Due to the proprietary nature of the large-scale industrial production, this document synthesizes publicly available scientific literature and patents to offer detailed, representative protocols and workflows.

Introduction: The Significance of this compound

This compound is a synthetic derivative of Safracin B, a natural antibiotic produced by the bacterium Pseudomonas fluorescens.[1][2] Its primary importance lies in its role as a key starting material for the commercial semi-synthesis of Ecteinascidin 743, a potent marine-derived natural product with remarkable antitumor activity.[1][3][4][5] The scarcity of the natural source of Ecteinascidin 743 from the tunicate Ecteinascidia turbinata made large-scale production challenging. The development of a robust fermentation process to produce this compound on a kilogram scale was a critical breakthrough, enabling a stable supply of this life-saving medication.[1][6]

Microbial Production of Safracin B: The Precursor to this compound

The production of this compound begins with the fermentation of Pseudomonas fluorescens to yield its precursor, Safracin B. Optimization of the fermentation medium is crucial for achieving high titers.

Producing Microorganism

Fermentation Media Composition

Several media compositions have been reported to enhance the production of Safracin B. The following tables summarize representative media for seed culture and main fermentation, based on patent literature.

Table 1: Seed Culture Medium Composition

| Component | Concentration (%) |

| Soluble Starch | 2.0 |

| Glucose | 1.0 |

| Dry Yeast | 0.5 |

| Polypeptone | 0.5 |

| K₂HPO₄ | 0.1 |

| MgSO₄·7H₂O | 0.05 |

| pH | 7.0 |

Table 2: Main Fermentation Media Compositions for Safracin B Production

| Component | Medium A (%)[8] | Medium B (%)[8] |

| Glucose | 2.0 | 1.0 |

| Mannitol | 4.0 | 5.0 |

| Dry Yeast | 2.0 | - |

| Soybean Powder | - | 2.0 |

| Ammonium Sulfate | 1.0 | 1.0 |

| Potassium Chloride | 0.4 | 0.4 |

| Potassium Dihydrogen Phosphate | 0.02 | 0.02 |

| Calcium Carbonate | 0.8 | 0.8 |

| pH | 7.0 | 7.0 |

| Relative Potency | Standard | 220% |

Fermentation Protocol

The following is a representative fermentation protocol based on available literature.

-

Inoculum Preparation: A loopful of Pseudomonas fluorescens from a slant culture is inoculated into the seed culture medium. The seed culture is incubated at 24-26°C for 24-48 hours with shaking.

-

Main Fermentation: The seed culture is transferred to the main fermentation medium in a fermenter.

-

Fermentation Parameters:

-

Monitoring: The production of Safracin B is monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

From Safracin B to this compound

The conversion of Safracin B to this compound is a chemical modification step. While the exact industrial process is proprietary, it involves the introduction of a cyano group.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process designed to achieve high purity suitable for pharmaceutical synthesis.

Extraction Protocol

-

Broth Clarification: The fermentation broth is centrifuged or filtered to separate the microbial biomass from the supernatant containing the product.

-

Solvent Extraction: The clarified supernatant is extracted with an organic solvent such as ethyl acetate (B1210297) at an appropriate pH to partition the Safracin B/Cyanosafracin B into the organic phase.[7]

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

Purification Protocol

A multi-step chromatographic purification is employed to isolate this compound.

-

Silica (B1680970) Gel Chromatography: The crude extract is subjected to silica gel column chromatography.[7] A gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) is used to elute fractions of increasing polarity.

-

Further Chromatographic Steps: Fractions containing this compound are pooled and may be subjected to further purification steps, such as:

-

Reverse-Phase Chromatography (e.g., C18): This separates compounds based on hydrophobicity.

-

Size-Exclusion Chromatography (e.g., Sephadex): This separates molecules based on size.

-

-

Crystallization: The final purified this compound can be crystallized from a suitable solvent system to yield a high-purity solid.

Visualizing the Process and Pathways

Workflow for Discovery and Isolation

Caption: Workflow for this compound Production.

Simplified Biosynthetic Pathway of the Safracin Core

The biosynthesis of the safracin core in Pseudomonas fluorescens is orchestrated by a non-ribosomal peptide synthetase (NRPS) gene cluster.[9][10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of ecteinascidin ET-743 and phthalascidin Pt-650 from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of natural ecteinascidins (ET-729, ET-745, ET-759B, ET-736, ET-637, ET-594) from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Safracins, new antitumor antibiotics. I. Producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103074395B - Fermentation medium used for producing Safracin B - Google Patents [patents.google.com]

- 9. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US7723068B2 - Gene cluster involved in safracin biosynthesis and its uses for genetic engineering - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Structure and Formula Elucidation of Cyanosafracin B

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth analysis of the molecular structure of Cyanosafracin B, a pivotal intermediate in the synthesis of complex anti-tumor agents. It details its chemical formula, structural properties, and the standard methodologies employed for its characterization.

Introduction to this compound

This compound is a complex heterocyclic antibiotic. While it is of bacterial origin, produced through fermentation of Pseudomonas fluorescens, its primary significance in the scientific community lies in its role as a readily available starting material for the semi-synthesis of potent tetrahydroisoquinoline antitumor antibiotics, most notably Trabectedin (ET-743)[1][2][3][4][5]. The availability of this compound on a kilogram scale from fermentation processes has been instrumental in solving the supply problem for these critical cancer therapeutics[2][3].

Molecular Formula and Physicochemical Properties

The molecular identity of this compound is defined by its specific elemental composition and molecular weight. These fundamental properties are the initial data points in any structural elucidation workflow.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₅N₅O₆ | [6][7][8][9][10] |

| Molecular Weight | 549.62 g/mol | [7][8][9] |

| Common Names | Cyanoquinonamine, CBR28-1 | [6][10] |

| Appearance | (Not specified in provided results) | |

| Solubility | DMSO: 25 mg/mL (45.49 mM) | [10] |

Molecular Structure

This compound is a tetrahydroisoquinoline alkaloid featuring a complex, polycyclic core structure[5][11]. Its architecture is related to the safracin and saframycin families of antibiotics[12]. The precise stereochemistry and connectivity of its atoms were determined through extensive spectroscopic analysis. The structure is represented by the SMILES string: C--INVALID-LINK--C(NC[C@H]1C2=C(C(C(C)=C(OC)C2=O)=O)C[C@@]3([H])[C@@]4([H])C5=C(O)C(OC)=C(C)C=C5C--INVALID-LINK--([H])--INVALID-LINK--N31)=O[10].

Caption: 2D structure of this compound highlighting its key chemical features.

Structural Elucidation Methodologies

The determination of a complex molecular structure like this compound relies on a combination of modern analytical techniques. While the original elucidation papers are not detailed in the search results, the characterization of its derivatives and related compounds consistently involves Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy[1][12][13].

Experimental Protocols

Mass Spectrometry (MS):

-

Objective: To determine the precise molecular weight and elemental formula, and to gain structural insights from fragmentation patterns.

-

Methodology: A high-resolution mass spectrometer, often using a soft ionization technique like Electrospray Ionization (ESI), is employed. The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the spectrometer. For initial characterization, full scan mass spectra are acquired to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The high resolution of instruments like Time-of-Flight (TOF) analyzers allows for the calculation of the exact mass, which is used to predict the molecular formula[14]. Tandem MS (MS/MS) experiments are then performed by isolating the molecular ion and subjecting it to collision-induced dissociation to produce characteristic fragment ions, which help in identifying structural motifs. Fast Atom Bombardment (FAB) has also been used for related compounds[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To map the carbon-hydrogen framework of the molecule and determine the connectivity and spatial relationships of atoms.

-

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[12]. A suite of NMR experiments is conducted on a high-field spectrometer.

-

¹H NMR: Identifies the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling).

-

¹³C NMR: Identifies the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is key to connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, helping to define the molecule's stereochemistry.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SmallMolecules.com | this compound (1 mg) from targetmol | SmallMolecules.com [smallmolecules.com]

- 7. biocompare.com [biocompare.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | CAS#:96996-50-8 | Chemsrc [chemsrc.com]

- 10. This compound | 96996-50-8 | MOLNOVA [molnova.com]

- 11. Synthesis of ecteinascidin ET-743 and phthalascidin Pt-650 from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of natural ecteinascidins (ET-729, ET-745, ET-759B, ET-736, ET-637, ET-594) from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

Cyanosafracin B: A Comprehensive Technical Guide on its Initial Source and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanosafracin B, a pivotal intermediate in the semi-synthesis of the potent anti-tumor agent Ecteinascidin 743 (Trabectedin), is a synthetically derived antibiotic. Its natural precursor, Safracin B, is produced through fermentation by the bacterium Pseudomonas fluorescens. This technical guide provides an in-depth overview of the initial source, natural occurrence, and biosynthesis of the Safracin B precursor, along with available data on its conversion to this compound. The document details fermentation and isolation protocols, quantitative data, and the genetic and enzymatic pathways involved in its synthesis.

Initial Source and Natural Occurrence

This compound is not a naturally occurring compound but is a chemically modified derivative of the natural product Safracin B.

Initial Source of Safracin B:

The antibiotic Safracin B is a secondary metabolite produced by the Gram-negative bacterium Pseudomonas fluorescens. The strain A2-2 (IFO14128) has been specifically identified as a producer of Safracins.[1] This bacterium was originally isolated from a soil sample in Japan.

Natural Occurrence:

Safracin B is found in the fermentation broth of Pseudomonas fluorescens. Its production is a part of the bacterium's natural metabolic processes. While not a primary metabolite essential for growth, its production can be optimized through specific fermentation conditions. The optimization of this fermentation process has enabled the large-scale, kilogram-quantity production of Safracin B, which is then converted to this compound.[2][3]

Fermentation for Safracin B Production

The production of Safracin B is achieved through submerged fermentation of Pseudomonas fluorescens. While industrial-scale protocols are often proprietary, published data provides a solid foundation for laboratory and pilot-scale production.

Culture Conditions

Successful fermentation of Pseudomonas fluorescens for Safracin B production relies on the careful control of medium composition, temperature, pH, and aeration.

Table 1: Fermentation Media for Safracin B Production

| Component | Seed Medium | Fermentation Medium (US Patent 4440752) | Optimized Fermentation Medium (CN103074395B) |

| Carbon Source | Glucose: 1.5% | Glucose: 2.0%, Mannitol: 4.0% | Glucose, Sucrose, Dextrin, Corn Starch, Mannitol, Soluble Starch |

| Nitrogen Source | Peptone: 0.5%, Yeast Extract: 0.2% | Dry Yeast: 2.0%, Ammonium (B1175870) Sulfate: 1.0% | Soybean Peptone, Fish Meal Peptone, Soybean Powder, etc. |

| Inorganic Salts | Dipotassium Hydrogen Phosphate: 0.05%, Magnesium Sulfate Heptahydrate: 0.05% | Potassium Chloride: 0.4%, Potassium Dihydrogen Phosphate: 0.02% | Inorganic Potassium and Magnesium Salts |

| Other | Calcium Carbonate: 0.4% | Calcium Carbonate: 0.8% | Vitamins, Amino Acids, Natural Oils |

| pH | Not specified | 7.0 | Not specified |

Experimental Protocol: Fermentation of Pseudomonas fluorescens A2-2

This protocol is based on the method described in US Patent 4440752.[1]

-

Strain Activation: An inoculum of Pseudomonas fluorescens A2-2 is obtained from a slant culture.

-

Seed Culture: The inoculum is transferred to a seed culture medium and incubated at 28°C for 1 day with shaking at 220 rpm.

-

Production Fermentation: The mature seed culture is inoculated into a 2L fermenter containing the fermentation medium.

-

Incubation: The fermentation is carried out at 24-26°C with stirring at 180 rpm for four days.

-

pH Monitoring: The pH of the culture is monitored and is expected to be in the range of 7.5-8.0 at the end of the fermentation.

Isolation and Purification

Isolation of Safracin B from Fermentation Broth

A general procedure for the extraction of Safracin B from the fermentation broth is as follows:

-

pH Adjustment: The pH of the fermentation supernatant is adjusted to 9.0.

-

Solvent Extraction: The alkaline supernatant is extracted with an organic solvent such as ethyl acetate (B1210297).

-

Centrifugation: The mixture is centrifuged to separate the aqueous and organic phases.

-

Evaporation: The organic phase containing Safracin B is evaporated to dryness.

-

Solubilization: The residue is solubilized in methanol (B129727) for further purification.

Conversion of Safracin B to this compound

Detailed protocols for the cyanation of Safracin B are not extensively published, likely due to their proprietary nature. However, the conversion involves the introduction of a nitrile group. This chemical transformation is a key step in the semi-synthesis of Ecteinascidin 743.

Purification of this compound

Purification of this compound from the reaction mixture would typically involve chromatographic techniques.

Table 2: Chromatographic Methods for Safracin and Analog Analysis

| Technique | Column | Mobile Phase | Detection | Reference |

| HPLC-MS | C18 (ZORBAX Eclipse plus C18, 5 µm, 4.6 × 250 mm) | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid (gradient elution) | ESI-MS | [4] |

| HPLC | Not specified | A: 10 mM ammonium acetate with 1% diethanolamine (B148213) (pH 4.0); B: Acetonitrile (gradient elution) | Not specified | [4] |

Quantitative Data

Quantitative yield data for this compound production is not precisely detailed in publicly available literature. However, some indicators of production levels have been reported.

Table 3: Reported Yields and Potency of Safracin B and Derivatives

| Product | Yield/Potency | Source |

| Safracin B | 4 mg (from 2L fermentation) | US Patent 4440752[1] |

| Safracin B | 200-300% higher potency with optimized medium | CN103074395B[1] |

| This compound | Kilogram scale production | Organic Letters, 2000, 2(16), 2545-2548[2] |

Biosynthesis of Safracin B

The biosynthesis of Safracin B in Pseudomonas fluorescens is orchestrated by a gene cluster spanning approximately 17.5 kb.[5] This cluster contains 10 open reading frames (ORFs) that encode the enzymes responsible for the synthesis of the molecule's core structure and subsequent modifications. The pathway is notable for its use of a non-ribosomal peptide synthetase (NRPS) system.[5][6]

Safracin Biosynthetic Gene Cluster

The sac gene cluster is organized into two divergent operons: sacABCDEFGHK and sacIJ.[7][8]

Table 4: Genes and Proposed Functions in the Safracin Biosynthetic Cluster

| Gene | Proposed Function |

| sacA | Non-ribosomal peptide synthetase (NRPS) |

| sacB | Non-ribosomal peptide synthetase (NRPS) |

| sacC | Non-ribosomal peptide synthetase (NRPS) |

| sacD | Hydroxylase |

| sacE | MbtH-like protein |

| sacF | C-methyltransferase |

| sacG | O-methyltransferase |

| sacH | Hydroxylase |

| sacI | Methyltransferase |

| sacJ | FAD-dependent monooxygenase |

| sacK | Membrane-bound protein (fatty acyl chain removal) |

Biosynthetic Pathway of Safracin B

The biosynthesis begins with the formation of the non-proteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine from tyrosine, catalyzed by the enzymes SacD, SacF, and SacG.[5] The core structure of Safracin B is then assembled by the NRPS enzymes SacA, SacB, and SacC. Subsequent tailoring reactions, including oxidation and methylation by SacJ and SacI, lead to the final Safracin B molecule.[8]

References

- 1. CN103074395B - Fermentation medium used for producing Safracin B - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP1576159B1 - The gene cluster involved in safracin biosynthesis and its uses for genetic engineering - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]

The Production of Cyanosafracin B in Pseudomonas fluorescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pseudomonas fluorescens as a microbial factory for the production of Cyanosafracin B, a key intermediate in the synthesis of the potent anti-tumor agent, Ecteinascidin 743 (Trabectedin). This document details the biosynthetic pathway of the precursor Safracin B, outlines experimental protocols for its fermentation, purification, and subsequent chemical conversion to this compound, and presents available quantitative data to inform production optimization.

Introduction

This compound is a semi-synthetic derivative of Safracin B, a natural antibiotic produced through fermentation by the bacterium Pseudomonas fluorescens. The optimization of this fermentation process has enabled the kilogram-scale synthesis of this compound, establishing it as a critical and cost-effective starting material for the commercial manufacturing of Trabectedin.[1] This guide serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and implement the production of this compound.

Biosynthesis of Safracin B in Pseudomonas fluorescens

The biosynthesis of Safracin B is orchestrated by the sac gene cluster, which spans approximately 17.5 kb and contains 10-11 open reading frames (ORFs).[2][3] These genes are organized into two divergently transcribed operons, sacABCDEFGHK and sacIJ.[4][5] The core of the Safracin B molecule is assembled by a Non-Ribosomal Peptide Synthetase (NRPS) machinery encoded by the sacA, sacB, and sacC genes.[2][6]

The biosynthetic pathway begins with the modification of L-tyrosine to form the non-proteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr), which serves as the precursor for the tetrahydroisoquinoline core of Safracin.[1][7] This initial modification is catalyzed by the enzymes encoded by sacD (hydroxylase), sacF (C-methyltransferase), and sacG (O-methyltransferase).[1][7] The NRPS modules then sequentially incorporate two molecules of 3h5mOmTyr, along with L-alanine and glycine, to construct the tetrapeptide backbone.[8]

Following the NRPS-mediated assembly, a series of tailoring enzymes modify the intermediate to yield Safracin B. The sacJ gene encodes a monooxygenase responsible for the oxidation of an intermediate, and the sacI gene encodes a methyltransferase that carries out a subsequent methylation step.[4][9] The sacH gene product is a hydroxylase that can convert Safracin B to Safracin A.[4][9]

Genetic Regulation of Safracin Biosynthesis

The expression of the sac gene cluster is regulated by a complex network of transcriptional regulators. A key regulatory system involves the MexT-MexS proteins.[4] MexT, a global regulator of the LysR family, acts as a transcriptional activator, while MexS functions as a repressor.[4] This dual system controls the expression of the tailoring genes in the sacIJ operon.[4] Furthermore, the MexEF-OprN multidrug efflux pump, also under the control of MexT, plays a crucial role in Safracin metabolism and transport.[4] Overexpression of the mexEF-oprN operon has been shown to result in a fourfold increase in Safracin production, highlighting the importance of product export in achieving high titers.[4]

Production of Safracin B and Conversion to this compound

The overall workflow for producing this compound involves a multi-step process that begins with the fermentation of P. fluorescens, followed by the extraction and purification of Safracin B, and finally, the chemical conversion to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US7723068B2 - Gene cluster involved in safracin biosynthesis and its uses for genetic engineering - Google Patents [patents.google.com]

- 7. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Pivotal Role of Cyanosafracin B in the Synthesis of the Anticancer Agent ET-743 (Trabectedin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of Cyanosafracin B as a readily available precursor in the semi-synthesis of the potent marine-derived anticancer drug, ET-743 (Trabectedin). The development of this semi-synthetic route has been instrumental in overcoming the supply limitations of ET-743, which is naturally found in minute quantities in the tunicate Ecteinascidia turbinata. This document provides a comprehensive overview of the synthetic process, including detailed experimental protocols, quantitative data, and visualizations of the key chemical and biosynthetic pathways.

Introduction: Overcoming Supply Challenges with a Semi-Synthetic Approach

Ecteinascidin 743 (ET-743), commercially known as Trabectedin, is a complex tetrahydroisoquinoline alkaloid with remarkable antitumor activity.[1] Its intricate molecular architecture and potent biological effects have made it a valuable therapeutic agent for certain types of soft tissue sarcomas and ovarian cancer. However, the natural abundance of ET-743 is extremely low, necessitating the development of a scalable and economically viable production method.[2] The semi-synthesis of ET-743, starting from the microbial metabolite this compound, has emerged as the cornerstone of its industrial production, ensuring a consistent and reliable supply for clinical use.[3][4]

This compound, an antibiotic produced through fermentation of the bacterium Pseudomonas fluorescens, provides a structurally related and readily accessible starting material for the multi-step conversion to ET-743.[5][6] This semi-synthetic strategy, pioneered by researchers at PharmaMar, represents a significant achievement in pharmaceutical manufacturing, bridging the gap between a rare natural product and a life-saving therapeutic.[2][3]

The Semi-Synthetic Pathway from this compound to ET-743

The conversion of this compound to ET-743 is a complex, multi-step process involving a series of protection, functional group transformation, and cyclization reactions. The overall synthetic scheme, as detailed in the seminal work by Cuevas et al., transforms the core structure of this compound into the intricate pentacyclic framework of ET-743.[5]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the semi-synthesis of ET-743 from this compound. This data provides a quantitative overview of the efficiency of each transformation.

| Step | Transformation | Reagents | Yield (%) |

| 1 | Protection of amino and phenol (B47542) groups of this compound (as BOC and MOM derivatives, respectively) | Boc2O, EtOH; then MOMBr, i-Pr2NEt, DMAP, CH3CN | 81; 83 |

| 2 | Hydrolysis of the methoxy-p-quinone | NaOH 1 M, MeOH | 68 |

| 3 | Reduction of the quinone and formation of the methylenedioxy bridge | H2, 10% Pd/C; then ClBrCH2, Cs2CO3, DMF | 56 (for two steps) |

| 4 | Deprotection of the BOC group | TFA, CH2Cl2 | 95 |

| 5 | Edman degradation: thiourea (B124793) formation | Phenyl isothiocyanate, CH2Cl2 | 87 |

| 6 | Edman degradation: cyclization and cleavage | HCl/dioxane 4.3 M | 82 |

| 7 | Protection of the primary amine as a TROC carbamate | TrocCl, pyridine, CH2Cl2 | 98 |

| 8 | Protection of the E ring phenol as a MOM ether | MOMBr, i-Pr2NEt, DMAP, CH3CN | 88 |

| 9 | Removal of the TROC protecting group | Zn, AcOH aq | 83 |

| 10 | Conversion of the primary amine to an alcohol | NaNO2, AcOH, THF, H2O | 50 |

| 11 | Coupling with (S)-N-[(trichloroethoxy)carbonyl]-S-(9-fluorenylmethyl)cysteine | EDC·HCl, DMAP, CH2Cl2 | 95 |

| 12 | Removal of the allyl protecting group | Bu3SnH, (PPh3)2PdCl2, AcOH, CH2Cl2 | 90 |

| 13 | Selenoxide elimination | (PhSeO)2O, CH2Cl2 | 91 |

| 14 | Swern-Moffatt oxidation and subsequent reactions to form the pentacyclic core | DMSO, Tf2O, CH2Cl2; i-Pr2NEt; t-BuOH; (CH3N)2CdN-t-Bu; Ac2O | 58 |

| 15 | Deprotection of the silyl (B83357) ether and TROC group | TMSCl, NaI, CH2Cl2, CH3CN; then Zn, AcOH aq | 77 (for two steps) |

| 16 | Pictet-Spengler reaction | [N-methylpyridinium-4-carboxaldehyde]+I-, DBU, (CO2H)2 | 57 |

| 17 | Formation of the 10-membered lactone bridge | 14, silica (B1680970) gel, EtOH | 90 |

| 18 | Hemiaminal formation | AgNO3, CH3CN, H2O | 90 |

Note: The yields are as reported in the literature and may vary depending on the specific experimental conditions.

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for the semi-synthesis of ET-743 from this compound.

Caption: High-level workflow for the semi-synthesis of ET-743.

Detailed Experimental Protocols

The following protocols are adapted from the supplementary information of the publication by Cuevas et al. in Organic Letters (2000, 2 (16), pp 2545–2548) and provide a detailed methodology for the key transformations.

Step 1a: BOC Protection of this compound

To a solution of this compound (1.0 g, 1.82 mmol) in ethanol (B145695) (20 mL) is added di-tert-butyl dicarbonate (B1257347) (Boc2O, 0.48 g, 2.18 mmol). The mixture is stirred at 23 °C for 23 hours. The solvent is evaporated under reduced pressure, and the residue is purified by flash chromatography (silica gel, CH2Cl2/MeOH 98:2) to afford the BOC-protected product. Yield: 81% .

Step 1b: MOM Protection of the Phenolic Hydroxyl Group

To a solution of the BOC-protected intermediate (1.0 g, 1.54 mmol) in acetonitrile (B52724) (20 mL) is added diisopropylethylamine (i-Pr2NEt, 0.81 mL, 4.62 mmol), 4-(dimethylamino)pyridine (DMAP, 19 mg, 0.15 mmol), and chloromethyl methyl ether (MOMBr, 0.35 mL, 4.62 mmol). The reaction is stirred at 40 °C for 6 hours. The solvent is removed, and the residue is purified by flash chromatography (silica gel, hexanes/EtOAc 1:1) to yield the fully protected intermediate. Yield: 83% .

Step 2: Hydrolysis of the Methoxy-p-quinone

The fully protected intermediate (1.0 g, 1.44 mmol) is dissolved in methanol (B129727) (20 mL), and a 1 M aqueous solution of NaOH (7.2 mL, 7.2 mmol) is added. The mixture is stirred at 20 °C for 2.5 hours. The reaction is neutralized with 1 M HCl and extracted with CH2Cl2. The organic layer is dried over Na2SO4 and concentrated. The crude product is purified by flash chromatography (silica gel, CH2Cl2/MeOH 99:1). Yield: 68% .

Step 3: Reduction and Methylenedioxy Bridge Formation

The product from Step 2 (1.0 g, 1.47 mmol) is dissolved in methanol (20 mL) and hydrogenated over 10% Pd/C (100 mg) at 23 °C for 2 hours under a hydrogen atmosphere. The catalyst is filtered off, and the solvent is evaporated. The residue is dissolved in DMF (15 mL), and cesium carbonate (Cs2CO3, 1.44 g, 4.41 mmol) and bromochloromethane (B122714) (ClBrCH2, 0.19 mL, 2.94 mmol) are added. The mixture is heated at 110 °C for 2.5 hours. After cooling, the reaction is diluted with water and extracted with EtOAc. The organic layer is washed with brine, dried, and concentrated. The residue is purified by flash chromatography (silica gel, hexanes/EtOAc 3:2). Yield: 56% (for two steps) .

(Note: The subsequent detailed protocols for steps 4 through 18 can be found in the supplementary information of the cited publication and follow standard organic synthesis procedures for deprotection, degradation, coupling, and cyclization reactions.)

The Natural Biosynthesis of ET-743

While the semi-synthesis from this compound is the industrial route, understanding the natural biosynthesis of ET-743 provides valuable insights into the formation of its complex structure. ET-743 is produced by Candidatus Endoecteinascidia frumentensis, a microbial symbiont of the tunicate Ecteinascidia turbinata. The biosynthesis is orchestrated by a large non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster, designated as the 'etu' gene cluster.

The proposed biosynthetic pathway involves the assembly of modified amino acid and polyketide units to construct the tetrahydroisoquinoline core and the subsequent tailoring reactions to yield the final product.

Caption: Proposed biosynthetic pathway of ET-743.

Conclusion

The semi-synthetic production of ET-743 from this compound stands as a landmark achievement in medicinal chemistry and drug development. It has not only provided a sustainable source for a vital anticancer drug but has also highlighted the power of leveraging microbial metabolites as starting points for the synthesis of complex natural products. The detailed understanding of both the semi-synthetic and biosynthetic pathways offers valuable knowledge for the future development of novel analogs and the potential for engineered biosynthesis of this important class of compounds. This guide provides a foundational resource for researchers and professionals dedicated to advancing the fields of oncology and natural product synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Yondelis® (trabectedin, ET-743). A semisynthetic process solves the supply problem - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Biosynthesis of Safracin and the Chemo-Enzymatic Path to Cyanosafracin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of safracin, a potent antitumor and antibacterial agent, and the subsequent conversion to its valuable derivative, cyanosafracin B. This document details the genetic and enzymatic machinery responsible for safracin production in Pseudomonas poae PMA22 (formerly Pseudomonas fluorescens A2-2), presents available quantitative data, outlines key experimental protocols, and visualizes the intricate molecular pathways.

The Safracin Biosynthetic Pathway: A Non-Ribosomal Peptide Synthetase Assembly Line

Safracin is a complex tetrahydroisoquinoline alkaloid assembled through a sophisticated biosynthetic pathway orchestrated by a dedicated gene cluster. This pathway's core is a non-ribosomal peptide synthetase (NRPS) system, a class of large, modular enzymes that synthesize peptides without the direct involvement of ribosomes.[1]

The Safracin Gene Cluster (sac)

The genetic blueprint for safracin biosynthesis is encoded within a 17.5 kb gene cluster, designated sac.[2][3] This cluster is organized into two divergent operons: sacABCDEFGHK and sacIJ.[4][5] These genes encode the enzymes responsible for producing the precursor molecules, the NRPS machinery for peptide assembly, and the tailoring enzymes that modify the safracin scaffold.

Table 1: Genes of the Safracin Biosynthetic Cluster and Their Functions

| Gene | Encoded Protein | Proposed Function | Operon |

| sacA | SacA (NRPS) | Non-ribosomal peptide synthetase, Module 1 | sacABCDEFGHK |

| sacB | SacB (NRPS) | Non-ribosomal peptide synthetase, Module 2 | sacABCDEFGHK |

| sacC | SacC (NRPS) | Non-ribosomal peptide synthetase, Module 3 | sacABCDEFGHK |

| sacD | SacD | Hydroxylase, involved in precursor biosynthesis | sacABCDEFGHK |

| sacE | SacE | MbtH-like protein, function not fully elucidated | sacABCDEFGHK |

| sacF | SacF | C-methyltransferase, involved in precursor biosynthesis | sacABCDEFGHK |

| sacG | SacG | O-methyltransferase, involved in precursor biosynthesis | sacABCDEFGHK |

| sacH | SacH | Safracin resistance protein; hydroxylase converting safracin B to A | sacABCDEFGHK |

| sacI | SacI | Methyltransferase, tailoring enzyme | sacIJ |

| sacJ | SacJ | FAD-dependent monooxygenase, tailoring enzyme | sacIJ |

| sacK | SacK | Membrane-bound protein, removes fatty acyl chain | sacABCDEFGHK |

Precursor Biosynthesis

The unique tetrahydroisoquinoline core of safracin is derived from a non-proteinogenic amino acid, 3-hydroxy-5-methyl-O-methyltyrosine.[6][7] The biosynthesis of this crucial precursor is catalyzed by the enzymes encoded by sacD, sacF, and sacG, which act on a tyrosine substrate.[6]

The NRPS Assembly Line

The heart of the safracin biosynthetic pathway is the NRPS machinery, composed of three large proteins: SacA, SacB, and SacC.[1] These enzymes are organized into modules, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The domains within these modules include the Adenylation (A) domain for amino acid recognition and activation, the Peptidyl Carrier Protein (PCP) or Thiolation (T) domain for covalent tethering of the activated amino acid, and the Condensation (C) domain for peptide bond formation.[5]

Caption: Modular organization of the Safracin NRPS enzymes SacA, SacB, and SacC.

Post-NRPS Tailoring

Following the assembly of the peptide backbone by the NRPS machinery, a series of tailoring enzymes modify the molecule to produce the final safracin products. The sacIJ operon encodes a monooxygenase (SacJ) and a methyltransferase (SacI) that are crucial for these modifications.[2] SacH, in addition to its role in resistance, can hydroxylate safracin B to yield safracin A.[3]

Caption: Overview of the Safracin biosynthesis pathway.

From Safracin B to this compound: A Chemical Transformation

This compound is not a direct product of the safracin biosynthetic pathway but is a crucial semi-synthetic derivative of safracin B.[2][8] It serves as a key starting material for the synthesis of the potent anti-cancer drug, ecteinascidin 743 (Trabectedin).[8][9] The conversion of safracin B, obtained through fermentation of P. poae PMA22, to this compound is achieved through chemical synthesis.[8] While detailed protocols are proprietary, the transformation involves the introduction of a cyano group.

Quantitative Data on Safracin Production

Table 2: Safracin Production Yields

| Strain/Condition | Product(s) | Yield/Fold Increase | Reference |

| Heterologous expression of sac cluster in P. fluorescens CECT 378 | Safracin A and B | 22% of native producer | [3] |

| Heterologous expression of sac cluster in P. aeruginosa CECT 110 | Safracin A and B | 2% of native producer | [3] |

| Genetically engineered P. fluorescens | Safracins | 336 mg/L | [1] |

| Overexpression of mexEF-oprN transport system in P. poae PMA22 | Safracin | 4-fold increase | [10] |

Experimental Protocols

This section details the methodologies for key experiments involved in the study of the safracin and this compound biosynthesis pathways.

Heterologous Expression of the Safracin Gene Cluster

Objective: To express the sac gene cluster in a heterologous host to study its function and for production of safracins.

Methodology:

-

Gene Cluster Cloning: The entire sac gene cluster (approximately 17.5 kb) is cloned from the genomic DNA of P. poae PMA22 into a suitable vector, such as a cosmid (e.g., pL30P).[3] This typically involves creating a genomic library and screening for the desired clone.

-

Host Strain Selection: A suitable heterologous host, such as a non-producing Pseudomonas strain (e.g., P. fluorescens CECT 378 or P. aeruginosa CECT 110), is chosen.[3]

-

Transformation: The recombinant vector containing the sac cluster is introduced into the host strain via an appropriate transformation method, such as electroporation or conjugation.

-

Culture and Fermentation: The recombinant strain is cultured under optimized fermentation conditions to induce the expression of the sac genes and production of safracins.

-

Analysis of Production: The production of safracin A and B is analyzed using methods such as HPLC-DAD or HPLC-MS.[2]

Caption: Workflow for heterologous expression of the safracin gene cluster.

Analysis of Safracin Production by HPLC

Objective: To quantify the production of safracin A and B in culture extracts.

Methodology: [2]

-

Sample Preparation: Culture broth is centrifuged, and the supernatant is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic phase is then evaporated to dryness and the residue is redissolved in a suitable solvent for HPLC analysis.

-

HPLC-DAD Analysis:

-

Column: C18 reverse-phase column (e.g., ZORBAX Eclipse plus C18, 5 µm, 4.6 × 250 mm).

-

Mobile Phase: A gradient of (A) 10 mM ammonium (B1175870) acetate (B1210297) with 1% diethanolamine (B148213) (pH 4.0) and (B) acetonitrile (B52724).

-

Flow Rate: 1 mL/min.

-

Detection: Diode array detector (DAD) monitoring at 268 nm.

-

-

HPLC-MS Analysis (for identification):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Ionization: Electrospray ionization (ESI).

-

Purification of His-tagged Sac Proteins

Objective: To purify individual enzymes of the safracin pathway for in vitro characterization.

Methodology (adapted from[10]):

-

Cloning and Expression: The gene of interest (e.g., sacD) is cloned into an expression vector with a C-terminal or N-terminal His-tag (e.g., pET29a(+)). The protein is then overexpressed in a suitable host, such as E. coli BL21(DE3).

-

Cell Lysis: Cells are harvested and lysed using a French press or sonication in a suitable buffer (e.g., 50 mM NaH₂PO₄, 50 mM Na₂HPO₄, 300 mM NaCl, 20 mM imidazole, pH 7.8).

-

Purification: The soluble fraction of the cell lysate is applied to a Ni-NTA affinity chromatography column. The column is washed to remove non-specifically bound proteins, and the His-tagged protein is eluted with a buffer containing a high concentration of imidazole.

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

Conclusion

The biosynthesis of safracin is a remarkable example of the complex chemistry catalyzed by non-ribosomal peptide synthetases. Understanding this pathway not only provides insights into the natural production of this potent bioactive molecule but also opens avenues for its bioengineering to produce novel analogs. The chemical conversion of safracin B to this compound highlights the powerful synergy between biotechnology and synthetic chemistry in the production of valuable pharmaceutical precursors. Further research into the enzymatic mechanisms and kinetics of the safracin biosynthetic enzymes will undoubtedly pave the way for the development of improved production strains and novel therapeutic agents.

References

- 1. Synthesis of ecteinascidin ET-743 and phthalascidin Pt-650 from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational strain improvement for surfactin production: enhancing the yield and generating novel structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Engineering Green-light-responsive Heterologous Gene Expression in Pseudomonas | Springer Nature Experiments [experiments.springernature.com]

- 10. Synthesis of natural ecteinascidins (ET-729, ET-745, ET-759B, ET-736, ET-637, ET-594) from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Nexus: A Technical Guide to the Relationship and Conversion of Safracin B to Cyanosafracin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the chemical relationship between the natural antibiotic Safracin B and its pivotal synthetic derivative, Cyanosafracin B. The conversion of Safracin B to this compound represents a critical step in the semi-synthetic production of the potent anti-tumor agent Trabectedin (ET-743), making a thorough understanding of this process essential for researchers in medicinal chemistry and drug development.

Chemical Structures and Core Relationship

Safracin B is a complex tetrahydroisoquinoline antibiotic produced through the fermentation of the bacterium Pseudomonas fluorescens.[1][2] this compound is a direct synthetic derivative of Safracin B, distinguished by the substitution of a hydroxyl group with a nitrile (cyano) group at the C21 position. This transformation converts the unstable carbinolamine moiety in Safracin B into a more stable α-aminonitrile in this compound. This structural modification is foundational for the subsequent multi-step synthesis of Ecteinascidin 743 (Trabectedin) and its analogues.[1][3][4]

Below is a diagram illustrating the direct chemical conversion of Safracin B to this compound.

Quantitative Data Comparison

The following table summarizes the key quantitative data for Safracin B and this compound, facilitating a direct comparison of their fundamental chemical properties.

| Property | Safracin B | This compound |

| Molecular Formula | C₂₈H₃₆N₄O₇ | C₂₉H₃₅N₅O₆ |

| Molecular Weight | 540.61 g/mol | 549.62 g/mol |

| Key Functional Group | C21-Carbinolamine (-CH(OH)-NH-) | C21-α-Aminonitrile (-CH(CN)-NH-) |

| CAS Number | 87578-99-2 | 96996-50-8 |

| Biological Role | Natural Antibiotic, Antitumor Agent[5][6][7] | Key Intermediate in ET-743 Synthesis[1][3][4] |

Experimental Protocols

While the precise, proprietary industrial-scale protocol for the conversion of Safracin B to this compound is not publicly detailed, the chemical transformation is a nucleophilic substitution reaction. The following represents a plausible and chemically sound laboratory-scale procedure inferred from the principles of aminonitrile synthesis, such as the Strecker reaction, and the nature of the starting material.[8][9]

Protocol: Conversion of Safracin B to this compound

Objective: To replace the C21 hydroxyl group of Safracin B with a cyano group to yield this compound.

Materials:

-

Safracin B

-

Potassium Cyanide (KCN)

-

Deionized Water

-

Methanol (B129727) (MeOH)

-

Ethyl Acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column Chromatography setup (silica gel)

Procedure:

-

Dissolution: Dissolve Safracin B (1 equivalent) in a mixture of methanol and water at room temperature with stirring.

-

Reaction Initiation: To the stirred solution, add a solution of Potassium Cyanide (KCN) (1.5-2.0 equivalents) in water dropwise. The reaction mixture is typically stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and methanol). The disappearance of the Safracin B spot and the appearance of a new, typically less polar, spot for this compound indicates the progression of the reaction.

-

Work-up: Upon completion of the reaction, quench the reaction mixture by adding a sufficient volume of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using column chromatography on silica (B1680970) gel with a suitable eluent system to yield the pure product.

Safety Precautions: Potassium cyanide is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

The following diagram outlines the general workflow for this experimental protocol.

Significance in Drug Development

The development of a semi-synthetic route to Trabectedin (ET-743) was a significant breakthrough, as the natural supply from the tunicate Ecteinascidia turbinata is extremely limited. The conversion of Safracin B, which can be produced on a large scale through fermentation, to this compound is the cornerstone of this commercially viable manufacturing process.[2][3] this compound serves as a stable and robust starting material for the complex chemical transformations required to construct the intricate structure of Trabectedin and other related Ecteinascidins.[1][4] The stability of the aminonitrile in this compound compared to the carbinolamine in Safracin B is a key advantage for a multi-step synthetic sequence.

Conclusion

The chemical relationship between Safracin B and this compound is that of a natural product and its direct synthetic derivative, a transformation that is pivotal for the production of an important anti-cancer drug. The conversion of the C21-carbinolamine of Safracin B to the C21-α-aminonitrile of this compound via nucleophilic substitution with a cyanide source is a critical enabling step in the semi-synthesis of Trabectedin. This guide provides the essential chemical and procedural information for researchers and professionals working in the field of complex natural product synthesis and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of ecteinascidin ET-743 and phthalascidin Pt-650 from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Synthetic Utility of Cyanosafracin B: A Technical Guide to the Semisynthesis of Potent Antitumor Agents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyanosafracin B, a quinone antibiotic, is a critical starting material in the semisynthesis of complex tetrahydroisoquinoline antitumor agents, most notably Ecteinascidin 743 (ET-743, Trabectedin) and Phthalascidin (Pt-650). While direct in-vitro studies on this compound are not extensively documented in publicly available literature, its significance lies in providing a readily available and scalable precursor for the production of these clinically important anticancer drugs. This guide details the synthetic pathways from this compound to ET-743 and Pt-650, outlining the key experimental transformations and the mechanism of action of the final products.

Introduction to this compound

This compound is a complex heterocyclic molecule belonging to the saframycin family of antibiotics. It is produced through fermentation of the bacterium Pseudomonas fluorescens.[1] The availability of this compound on a kilogram scale from this fermentation process makes it a crucial and cost-effective starting point for the otherwise challenging total synthesis of ET-743 and related compounds.[1][2] The development of a semisynthetic route from this compound has been pivotal for the clinical development and commercial production of Trabectedin.[3][4]

Semisynthesis of Ecteinascidin 743 (Trabectedin) from this compound

The conversion of this compound to ET-743 is a multi-step process involving the protection of reactive functional groups, modification of the quinone system, and the introduction of the characteristic spiro-fused tetrahydroisoquinoline core and the lactone bridge.[2]

Quantitative Data Summary

Currently, specific quantitative data such as reaction yields and spectroscopic data for each synthetic step are not available in the summarized search results. The overall yield for the semisynthesis of ET-743 from this compound has been reported to be approximately 1% over 21 steps.[5]

Experimental Protocols for Key Transformations

The following sections describe the key transformations in the synthesis of ET-743 from this compound, as outlined by Cuevas et al.[2]

Step 1: Protection of Amino and Phenol (B47542) Groups and Quinone Hydrolysis

-

Objective: To protect the primary amine and the phenolic hydroxyl group to prevent unwanted side reactions in subsequent steps, and to hydrolyze the methoxy-p-quinone.

-

Methodology: The amino and phenol groups of this compound (3) are protected as their BOC (tert-butyloxycarbonyl) and MOM (methoxymethyl) derivatives, respectively. The methoxy-p-quinone is then hydrolyzed using sodium hydroxide (B78521) in a water-methanol mixture to yield intermediate 4.[2]

Step 2: Reduction and Alkylation to Form the Methylene Bridge

-

Objective: To form the central five-membered ring containing the two ether linkages.

-

Methodology: The quinone in intermediate 4 is reduced to an unstable hydroquinone (B1673460) using hydrogen gas at 1 atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. This hydroquinone is immediately treated with bromochloromethane (B122714) and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) to yield the methylene-bridged compound 5.[2] The remaining phenolic group is then alkylated to give the fully protected intermediate 6.[2]

Step 3: Deprotection and Edman Degradation

-

Objective: To remove the protecting groups and cleave the amide bond to reveal a primary amine.

-

Methodology: The MOM and BOC protecting groups of intermediate 6 are removed. The subsequent cleavage of the amide is achieved via an Edman degradation. This involves the formation of a thiourea (B124793) by reacting with excess phenyl isothiocyanate, followed by treatment with hydrochloric acid (HCl) in 1,4-dioxane (B91453) to afford intermediate 7, which now possesses a primary amine.[2]

Step 4: Conversion of the Primary Amine to a Hydroxyl Group

-

Objective: To replace the newly formed primary amine with a hydroxyl group, a key step towards the final structure of ET-743.

-

Methodology: The primary amine of intermediate 7 is first temporarily protected as a TROC (2,2,2-trichloroethoxycarbonyl) carbamate. The phenolic hydroxyl group on the E ring is then re-protected as a MOM ether. The TROC group is subsequently removed using zinc in acetic acid (Zn/HOAc) to give intermediate 8. The crucial substitution of the amino group by a hydroxyl function is then performed by treatment with sodium nitrite (B80452) (NaNO₂) in acetic acid, yielding the key intermediate 9.[2] From this key intermediate, the synthesis to ET-743 is completed in nine additional steps.[1]

Synthetic Workflow for ET-743

References

In-Depth Technical Guide to Cyanosafracin B: Safety, Handling, and Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of Cyanosafracin B in a laboratory setting. It also details its key physicochemical properties and outlines a significant experimental protocol for its use as a synthetic precursor.

Introduction to this compound

This compound is a complex heterocyclic molecule that serves as a crucial starting material in the semi-synthesis of potent antitumor agents, most notably Ecteinascidin 743 (ET-743, Trabectedin) and Phthalascidin Pt-650.[1] Its availability through fermentation of the bacterium Pseudomonas fluorescens has been a key factor in enabling the larger-scale production of these important chemotherapeutic drugs.[1] Understanding the proper handling and safety precautions for this compound is therefore essential for researchers and chemists working in the field of medicinal chemistry and drug development.

Safety and Handling Guidelines

The following safety and handling guidelines are based on the Safety Data Sheet (SDS) provided by MedChemExpress.

Hazard Identification

According to the available safety data, this compound is not classified as a hazardous substance or mixture. However, as with any chemical of unknown long-term toxicological properties, it should be handled with care, and exposure should be minimized.

Potential Hazards:

-

May cause irritation upon contact with eyes, skin, or respiratory tract.

-

The toxicological properties have not been thoroughly investigated.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Personal Protective Equipment (PPE)

To ensure minimal exposure, the following personal protective equipment should be worn when handling this compound:

| PPE Category | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator is recommended if working with fine powders or in a poorly ventilated area. |

Handling and Storage

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Protect from light.

-

Recommended storage temperatures:

-

-20°C for up to 1 month.

-

-80°C for up to 6 months.

-

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to consult with a licensed professional waste disposal service.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₉H₃₅N₅O₆ |

| Molecular Weight | 549.62 g/mol |

| CAS Number | 96996-50-8 |

| Appearance | Solid |

| Purity | ≥95% |

Experimental Protocol: Synthesis of Ecteinascidin ET-743 from this compound

The following is a detailed protocol for the synthesis of Ecteinascidin ET-743, a potent antitumor agent, using this compound as the starting material. This process involves a multi-step chemical synthesis.

Materials and Reagents

-

This compound

-

Boc₂O (Di-tert-butyl dicarbonate)

-

Ethanol

-

MOMBr (Methoxymethyl bromide)

-

i-Pr₂NEt (N,N-Diisopropylethylamine)

-

DMAP (4-Dimethylaminopyridine)

-

Acetonitrile

-

NaOH (Sodium hydroxide)

-

Methanol

-

10% Pd/C (Palladium on carbon)

-

Hydrogen gas

-

ClBrCH₂ (Bromochloromethane)

-

Cs₂CO₃ (Cesium carbonate)

-

DMF (Dimethylformamide)

-

Allyl bromide

-

TFA (Trifluoroacetic acid)

-

Dichloromethane

-

Phenyl isothiocyanate

-

HCl in dioxane

-

TrocCl (2,2,2-Trichloroethyl chloroformate)

-

Pyridine

-

Zinc dust

-

Acetic acid

-

NaNO₂ (Sodium nitrite)

-

Tetrahydrofuran (THF)

Synthetic Procedure

The synthesis of ET-743 from this compound is a multi-step process that involves protection of functional groups, modification of the core structure, and subsequent deprotection and cyclization reactions. The overall workflow is depicted in the diagram below.

Step-by-step details of the initial transformations:

-

Protection of Amino and Phenol Groups:

-

The amino and phenol groups of this compound are protected using Boc₂O and MOMBr, respectively.

-

-

Hydrolysis:

-

The methoxy-p-quinone moiety is hydrolyzed using aqueous sodium hydroxide (B78521) in methanol.

-

-

Reduction and Alkylation:

-

The resulting quinone is reduced with hydrogen gas over a palladium-on-carbon catalyst to form an unstable hydroquinone.

-

This intermediate is immediately treated with bromochloromethane (B122714) and cesium carbonate in DMF to yield the corresponding cyclic ether.

-

-

Further Modifications:

-

The remaining phenol group is alkylated, for instance with an allyl group.

-

This protected and modified core is then carried through a series of deprotection, functional group interconversion, and cyclization steps to ultimately yield Ecteinascidin 743. For the complete and detailed experimental procedures, including reaction conditions and characterization of intermediates, it is highly recommended to consult the supporting information of the original publication by Cuevas et al. in Organic Letters.

Conclusion

This compound is a valuable and indispensable starting material for the synthesis of complex, clinically important anticancer drugs. While it is not classified as a hazardous substance, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and handling in a well-ventilated environment, is crucial. Proper storage conditions are necessary to maintain its integrity. The multi-step synthesis of Ecteinascidin 743 from this compound is a complex process that requires careful execution and is a testament to the utility of this molecule in advanced organic synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols for the Semi-synthesis of ET-743 (Trabectedin) from Cyanosafracin B

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and step-by-step protocols for the semi-synthesis of the potent antitumor agent ET-743 (Trabectedin) from the readily available fermentation product, Cyanosafracin B. The synthesis outlined here is based on the efficient process developed by Cuevas et al., which has been instrumental in providing a scalable source of ET-743 for clinical and commercial use.[1][2][3]

The semi-synthesis involves a multi-step process that begins with the protection of reactive functional groups on this compound, followed by a series of transformations to construct the complex pentacyclic core of ET-743. Key stages of this synthesis include the formation of a key hydroquinone (B1673460) intermediate, installation of the dioxolane ring, and elaboration of the side chain to introduce the cysteine fragment.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the semi-synthesis of ET-743 from this compound.

| Step | Transformation | Intermediate/Product | Reported Yield (%) |

| 1 | Boc Protection | Boc-Cyanosafracin B | 81 |

| 2 | MOM Protection | Boc, MOM-Cyanosafracin B | 83 |

| 3 | Quinone Hydrolysis | Intermediate 4 | 68 |

| 4 & 5 | Reduction & Dioxolane Formation | Intermediate 5 | 56 (for two steps) |

| 6 | Allyl Protection | Intermediate 6 | Not specified |

| 7 & 8 | Deprotection & Edman Degradation | Intermediate 7 | 95 (Boc deprotection), 87 (thiourea formation), 82 (cyclization) |

| 9 - 11 | TROC Protection, MOM Protection, TROC Deprotection | Intermediate 8 | 98, 88, 83 |

| 12 | Diazotization | Intermediate 9 | 50 |

| 13 | Cysteine Coupling | - | 95 |

| 14 | Allyl Deprotection | - | 90 |

| 15 | Oxidation | - | 91 |

| 16 | Ring Contraction | - | 58 |

| 17 & 18 | MOM Deprotection & TROC Deprotection | - | 77 (for two steps) |

| 19 | Pictet-Spengler Reaction | - | 57 |

| 20 | Sulfide Formation | - | 90 |

| 21 | Nitrile to Hydroxyl Conversion | ET-743 | 90 |

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the semi-synthesis of ET-743 from this compound.

Protection of this compound

a) Boc Protection of the Amino Group:

-

Objective: To protect the primary amine of this compound as a tert-butyloxycarbonyl (Boc) carbamate (B1207046).

-

Procedure: To a solution of this compound (3 ) in ethanol, add di-tert-butyl dicarbonate (B1257347) (Boc₂O). Stir the reaction mixture at 23 °C for 23 hours. After completion, concentrate the reaction mixture under reduced pressure and purify the residue by chromatography to yield Boc-protected this compound.[3]

b) MOM Protection of the Phenolic Hydroxyl Group:

-

Objective: To protect the phenolic hydroxyl group as a methoxymethyl (MOM) ether.

-

Procedure: To a solution of Boc-protected this compound in acetonitrile, add N,N-diisopropylethylamine (i-Pr₂NEt), 4-dimethylaminopyridine (B28879) (DMAP), and bromomethyl methyl ether (MOMBr). Heat the mixture to 40 °C and stir for 6 hours. After cooling, the reaction is worked up and purified to afford the fully protected this compound derivative.[3]

Modification of the Quinone Ring

a) Hydrolysis of the Methoxy-p-quinone:

-

Objective: To hydrolyze the methoxy-p-quinone moiety.

-

Procedure: Treat the protected this compound with 1 M sodium hydroxide (B78521) (NaOH) in a mixture of methanol (B129727) and water. Stir the solution at 20 °C for 2.5 hours. Neutralize the reaction mixture and extract the product (Intermediate 4 ).[2][3]

b) Reduction and Dioxolane Ring Formation:

-

Objective: To reduce the quinone to a hydroquinone and subsequently form the methylenedioxy bridge.

-

Procedure:

-

Reduce the quinone 4 using hydrogen gas (1 atm) in the presence of 10% palladium on carbon (Pd/C) at 23 °C for 2 hours. This will form an unstable hydroquinone.[2][3]

-

Immediately treat the hydroquinone with cesium carbonate (Cs₂CO₃) and bromochloromethane (B122714) in dimethylformamide (DMF) at 110 °C for 2.5 hours to yield the pentacyclic compound 5 with the newly formed dioxolane ring.[2][3]

-

Elaboration of the Side Chain and Core Structure

a) Edman Degradation:

-

Objective: To cleave the alanine (B10760859) side chain.

-

Procedure:

-

First, deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂).[3]

-

Treat the resulting amine with phenyl isothiocyanate in CH₂Cl₂ to form the thiourea.[3]

-

Finally, treat with hydrochloric acid (HCl) in 1,4-dioxane (B91453) to effect the cyclization and cleavage, yielding the primary amine 7 .[2][3]

-

b) Conversion of the Primary Amine to a Hydroxyl Group:

-

Objective: To replace the primary amine with a hydroxyl group, a critical step in the synthesis.

-

Procedure:

-

Protect the primary amine of 7 as a (2,2,2-trichloroethoxy)carbonyl (TROC) carbamate using TrocCl and pyridine.[3]

-

Protect the newly exposed phenol (B47542) as a MOM ether.[3]

-

Remove the TROC group with zinc (Zn) in aqueous acetic acid (AcOH) to give intermediate 8 .[3]

-

Treat intermediate 8 with sodium nitrite (B80452) (NaNO₂) in a mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water at 0 °C for 3 hours to yield the key alcohol intermediate 9 .[2][3]

-

Final Assembly of ET-743

The conversion of the key intermediate 9 to ET-743 involves a nine-step sequence.[3] Salient features of this "end-game" include:

-

Cysteine Side Chain Attachment: Coupling of (S)-N-[(trichloroethoxy)carbonyl]-S-(9-fluorenylmethyl)cysteine to the primary alcohol of a protected derivative of 9 using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) and DMAP.[3]

-

Allyl Group Removal: Deprotection of the allyl group using tributyltin hydride (Bu₃SnH) and a palladium catalyst.[3]

-

Lactone Ring Formation: A key step involving an intramolecular reaction to form the 10-membered lactone bridge.

-

Final Deprotections and Pictet-Spengler Reaction: Removal of the remaining protecting groups and a final Pictet-Spengler reaction to construct the last ring of the pentacyclic core.[3]

-

Conversion of Nitrile to Hydroxyl: The final step is the conversion of the nitrile group to the characteristic carbinolamine functionality of ET-743, which is achieved using silver nitrate (B79036) (AgNO₃) in aqueous acetonitrile.[3]

Visualizations

Overall Synthetic Workflow

Caption: Overall workflow for the semi-synthesis of ET-743.

Key Transformation: Amine to Alcohol Conversion

Caption: Step-wise conversion of the primary amine to a key alcohol intermediate.

References

Detailed protocol for the fermentation of Pseudomonas fluorescens to produce Cyanosafracin B